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Compound Name: Dexrabeprazole sodium

Cat. No.: B190233 Get Quote

A detailed examination of the pharmacokinetic profiles of dexrabeprazole, the R-enantiomer of

rabeprazole, and its racemic counterpart reveals key differences that may influence clinical

efficacy and dosing strategies. This guide provides a comprehensive comparison based on

available experimental data, intended for researchers, scientists, and drug development

professionals.

Rabeprazole, a widely used proton pump inhibitor (PPI), is a racemic mixture of two

enantiomers: dexrabeprazole (R-rabeprazole) and S-rabeprazole. The development of the

single-enantiomer formulation, dexrabeprazole, was driven by the potential for a more

favorable pharmacokinetic profile, potentially leading to improved clinical outcomes at a lower

dose. Experimental and clinical studies have suggested the superiority of dexrabeprazole at

half the recommended rabeprazole dose, citing advantages in pharmacokinetics, efficacy, and

healing activity.[1]

Quantitative Pharmacokinetic Data
A bioequivalence study in healthy male subjects provides a direct comparison of the

pharmacokinetic parameters of a 10 mg enteric-coated dexrabeprazole tablet and a 20 mg

enteric-coated racemic rabeprazole tablet under fasting and fed conditions. The study

measured the plasma concentrations of dexrabeprazole following the administration of both

formulations.[2][3]

The key pharmacokinetic parameters from this study are summarized in the tables below.
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Table 1: Comparative Pharmacokinetic Parameters under Fasting Conditions (n=36)[2]

Parameter
Dexrabeprazole 10 mg
(Test)

Rabeprazole 20 mg
(Reference)

Cmax (ng/mL) 288.374 ± 79.3044 288.255 ± 89.8262

AUC(0-tlast) (hr.ng/mL) 504.308 ± 211.2707 572.973 ± 246.9999

Tmax (hr) 4.000 (median) 4.000 (median)

t1/2 (hr) 1.907 ± 0.962 2.120 ± 1.125

Table 2: Comparative Pharmacokinetic Parameters under Fed Conditions (n=36)[3]

Parameter
Dexrabeprazole 10 mg
(Test)

Rabeprazole 20 mg
(Reference)

Cmax (ng/mL) 301.094 ± 136.685 304.202 ± 134.168

AUC(0-tlast) (hr.ng/mL) 576.533 ± 269.297 660.652 ± 298.974

Tmax (hr) 4.000 (median) 4.000 (median)

t1/2 (hr) 1.907 ± 0.962 2.120 ± 1.125

The results of the bioequivalence study demonstrated that the 90% confidence intervals for the

ratio of Cmax and AUC(0-tlast) for dexrabeprazole between the 10 mg dexrabeprazole tablet

and the 20 mg rabeprazole tablet fell within the standard acceptance range of 80.00% to

125.00% under both fasting and fed conditions.[3] This indicates that the systemic exposure to

the active R-enantiomer is comparable between the two formulations at these respective

doses.

Experimental Protocols
The data presented above was obtained from a single-center, open-label, randomized, two-

period, two-sequence, crossover bioequivalence study.[2][3]

Study Design:
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Subjects: 36 healthy male subjects were enrolled in each study (fasting and fed).[3]

Drug Administration: In each period, subjects received a single oral dose of either the test

product (10 mg dexrabeprazole) or the reference product (20 mg rabeprazole).[2][3]

Washout Period: A washout period of at least 7 days separated the two treatment periods.

Blood Sampling: Blood samples were collected at pre-dose and at multiple time points post-

dose to characterize the pharmacokinetic profile.

Bioanalytical Method: Plasma concentrations of dexrabeprazole were determined using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower

limit of quantification for dexrabeprazole was 1 ng/mL.[3]
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Bioequivalence Study Workflow
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Bioequivalence Study Workflow Diagram
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Metabolic Pathway
Rabeprazole is extensively metabolized in the liver, primarily by the cytochrome P450

isoenzymes CYP2C19 and CYP3A4. It also undergoes non-enzymatic reduction. The major

plasma metabolites are a thioether and a carboxylic acid derivative. The development of

dexrabeprazole, the R-enantiomer, is based on the principle of stereoselective metabolism,

which can lead to differences in the rate of elimination between the two enantiomers.
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Simplified Metabolic Pathways of Rabeprazole

In conclusion, the pharmacokinetic data from the bioequivalence study supports the assertion

that a 10 mg dose of dexrabeprazole provides comparable systemic exposure of the active R-

enantiomer to a 20 mg dose of racemic rabeprazole. This suggests that the use of the single

enantiomer allows for a reduction in the total administered dose while maintaining similar

pharmacokinetic performance of the active moiety. These findings are crucial for dose selection

and optimization in clinical practice and for the development of new drug formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

